molecular formula C7H9IN2 B13694177 2-(Aminomethyl)-4-iodoaniline

2-(Aminomethyl)-4-iodoaniline

Cat. No.: B13694177
M. Wt: 248.06 g/mol
InChI Key: XLIHOCZXVKLCNG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-iodoaniline is an organic compound with the molecular formula C7H9IN2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the second position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-iodoaniline can be achieved through several methods. One common approach involves the iodination of 2-(Aminomethyl)aniline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

2-(Aminomethyl)aniline+I2+Oxidizing AgentThis compound\text{2-(Aminomethyl)aniline} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 2-(Aminomethyl)aniline+I2​+Oxidizing Agent→this compound

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the process. Common solvents used include acetonitrile, dichloromethane, and ethanol.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-iodoaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Aniline derivatives with the iodine atom removed.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-iodoaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodoaniline: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.

    2-(Aminomethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

2-(Aminomethyl)-4-iodoaniline is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis and research.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

2-(aminomethyl)-4-iodoaniline

InChI

InChI=1S/C7H9IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2

InChI Key

XLIHOCZXVKLCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CN)N

Origin of Product

United States

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